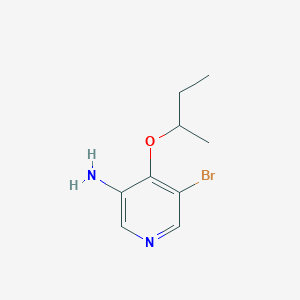

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine

Beschreibung

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is a brominated pyridine derivative characterized by a butan-2-yloxy group at position 4 and an amine group at position 2. Its molecular formula is C₉H₁₃BrN₂O (molecular weight: 245.12 g/mol).

For example, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized via reductive amination of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride . Similar strategies may apply for introducing the butan-2-yloxy group.

Eigenschaften

Molekularformel |

C9H13BrN2O |

|---|---|

Molekulargewicht |

245.12 g/mol |

IUPAC-Name |

5-bromo-4-butan-2-yloxypyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2O/c1-3-6(2)13-9-7(10)4-12-5-8(9)11/h4-6H,3,11H2,1-2H3 |

InChI-Schlüssel |

QQVRMSFTIYDBQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC1=C(C=NC=C1N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions often include the use of solvents such as 1,4-dioxane and water, with potassium phosphate as a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boron Reagents: Employed in Suzuki-Miyaura coupling.

Solvents: 1,4-dioxane and water are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Biological Studies: The compound is used in the study of biological pathways and mechanisms.

Material Science: It is employed in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, halogens, or alkoxy groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Biologische Aktivität

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is C_{11}H_{14}BrN_{1}O_{1} with a molecular weight of 245.12 g/mol. The compound features a bromine atom, an amine group, and a butan-2-yloxy substituent, which contribute to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine exhibits significant biological activities that may be leveraged in drug development. Its interactions with various biological targets suggest potential applications in treating neurological disorders and cancer.

Preliminary studies suggest that the compound can modulate enzyme activities or receptor functions. While specific pathways are still under investigation, it is believed that 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine may interact with key molecular targets involved in disease processes.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring and substituents can significantly influence the biological activity of related compounds. For instance, structural analogs such as 4-(butan-2-yloxy)-5-chloropyridin-3-amine have shown promising anticancer properties, suggesting that similar modifications could enhance the efficacy of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine | Bromine at position 5 | Potential anticancer activity |

| 4-(Butan-2-yloxy)-5-chloropyridin-3-amine | Chlorine at position 5 | Notable antimicrobial properties |

| 4-(Butan-2-yloxy)-5-fluoropyridin-3-amine | Fluorine at position 5 | Enhanced receptor binding affinity |

Case Studies and Research Findings

- Anticancer Activity : A study investigating the effects of various pyridine derivatives found that compounds similar to 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine exhibited significant cytotoxic effects against human cancer cell lines. These findings highlight the potential for further development in oncology.

- Neurological Applications : Research into compounds with similar structures has indicated potential neuroprotective effects, suggesting that 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine may also serve as a candidate for treating neurodegenerative diseases .

- Enzyme Inhibition : Preliminary assays have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.